(S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, also known as AMG319, is a molecule investigated for its potential as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor []. PI3Kδ is an enzyme involved in various cellular processes, including inflammation and immune response. Inhibiting PI3Kδ activity is considered a promising strategy for treating autoimmune diseases.
Researchers designed and synthesized a series of quinolinylpurines, including AMG319, to identify potent and selective PI3Kδ inhibitors with favorable drug-like properties []. In this study, AMG319 demonstrated an inhibitory concentration (IC50) of 16 nM in a human whole blood assay, indicating its potent activity against PI3Kδ.
The study also explored the physicochemical properties of AMG319, which are important factors for drug development. These properties determine how a drug is absorbed, distributed, metabolized, and excreted in the body [].